Allyl acrylate is a bifunctional monomer containing both an allyl group and an acrylate group. [, , , , , , , , , , , , , , , , , , , , , ] It serves as a versatile building block in polymer chemistry due to its ability to participate in various polymerization reactions and subsequent modifications. [, , , , , , , , , , , , , , , , , , , , , ] Its dual functionality allows for the creation of polymers with unique properties, including self-reactivity, thermosetting capabilities, and susceptibility to further chemical modifications. [, , , , , , , , , , , , ]
Allyl acrylate can be synthesized from acrylic acid and allyl alcohol through various methods, including direct esterification and other chemical reactions involving acyl chlorides or other intermediates. It is commercially available from chemical suppliers and can also be produced through laboratory-scale synthesis.
Allyl acrylate falls under the category of unsaturated esters. It is notable for its ability to polymerize, making it valuable in producing a variety of polymeric materials. Its classification as an acrylate places it alongside other similar compounds that share the acrylate functional group.
The synthesis of allyl acrylate can be achieved through several methods:
A typical synthesis procedure may involve:
Allyl acrylate undergoes several important chemical reactions, including:
The polymerization process typically involves free radical mechanisms where initiators such as benzoyl peroxide or azobisisobutyronitrile are used to generate radicals that initiate the polymer chain growth.
The mechanism of action for allyl acrylate during polymerization involves:
The rate constants for these reactions depend on factors like temperature, concentration of initiators, and solvent effects, influencing the final properties of the polymer produced.
Relevant data shows that allyl acrylate exhibits good thermal stability and moderate viscosity, which are critical for its applications in coatings and adhesives.
Allyl acrylate has several scientific uses:
Lipase B from Candida antarctica (CALB), immobilized on macroporous acrylic resin, enables solvent-free interesterification between ethyl acrylate and allyl esters (e.g., allyl dodecanoate). This biocatalytic approach operates under mild conditions (50–60°C), eliminating acidic/alkaline catalyst removal steps and reducing energy intensity. The continuous-flow system employs a miniaturized packed-bed reactor (3 mm diameter × 100 mm length), achieving 45% allyl acrylate conversion with a productivity of 48.3 mg·(g biocatalyst)−1·min−1 at optimized parameters: 10 μL·min−1 flow rate, 50°C, and 1:1 reactant molar ratio [2].
The immobilized CALB exhibits exceptional operational stability, maintaining consistent productivity for >144 hours. This method accommodates allyl esters from renewable sources (e.g., soybean oil, waste frying oil), aligning with sustainable chemistry principles. Post-reaction vacuum distillation (29°C, 18 Torr) isolates allyl acrylate with 87.5% molar recovery, demonstrating scalability [2].
Table 1: Enzymatic Interesterification Performance Metrics
Parameter | Value | Conditions |
---|---|---|
Conversion | 45% | Allyl dodecanoate, 50°C |
Productivity | 48.3 mg·(g biocatalyst)−1·min−1 | Flow rate: 10 μL·min−1 |
Optimal Temperature | 50°C | -- |
Optimal Molar Ratio (EA:AD) | 1:1 | Ethyl acrylate (EA) : Allyl dodecanoate (AD) |
Recovery Yield | 87.5% | Vacuum distillation at 18 Torr |
ATRP facilitates precise incorporation of allyl acrylate into block/gradient copolymers by mediating radical concentration through reversible halogen transfer between Cu(I)/Cu(II) species. This technique enables synthesis of polymers with tailored molecular weights (Đ = 1.06–1.2) and complex architectures (e.g., star-like, brush) [3] [7]. Allyl acrylate’s pendent allyl groups remain intact during polymerization, enabling post-synthesis modifications.
Recent advances like supplemental activator and reducing agent (SARA) ATRP use ppm-level Cu catalysts, enhancing environmental compatibility. Allyl acrylate-containing copolymers serve as reactive scaffolds for drug delivery systems, where the allyl moieties permit conjugation with therapeutics via thiol-ene "click" chemistry [7]. ATRP’s tolerance for functional groups allows copolymerization with monomers like methyl methacrylate, yielding materials with tunable glass transition temperatures (Tg) for optoelectronic applications [3].
Table 2: ATRP Techniques for Allyl Acrylate Copolymers
ATRP Variant | Catalyst System | Allyl Acrylate Role | Application Scope |
---|---|---|---|
SARA | Cu0/CuIIBr2/TPMA | Comonomer with pendent allyl | Functional nanocarriers |
ARGET | CuIIBr2/ascorbic acid | Cross-linkable segment | Stimuli-responsive hydrogels |
Photo-ATRP | Irgacure 2959/CuII | Brush side-chain modifier | Surface patterning |
Conventional free radical copolymerization of allyl acrylate with ethyl acrylate or methyl methacrylate faces challenges:
Optimization strategies include:
Table 3: Free Radical Copolymerization Optimization
Challenge | Solution | Outcome |
---|---|---|
Gelation at high conversion | Staged monomer addition | Gel-free copolymers up to 85% conversion |
Oxygen inhibition | N2 sparging + 100 ppm hydroquinone | Polymerization initiation <10 min |
Broad molecular weight distribution | Low-temperature initiation (50–60°C) | Reduced Đ to 1.8–2.0 |
Continuous-flow technology enhances sustainability in allyl acrylate synthesis:
The system achieves space-time yields of 120 g·L−1·h−1—significantly higher than batch reactors (45 g·L−1·h−1). Catalyst consumption is reduced to 5 g per kg product, minimizing waste [2].
Table 4: Continuous-Flow vs. Batch Reactor Performance
Parameter | Continuous-Flow Reactor | Batch Reactor |
---|---|---|
Temperature | 50°C | 60–80°C |
Reaction Time | 10–30 min | 2–4 h |
Space-Time Yield | 120 g·L−1·h−1 | 45 g·L−1·h−1 |
Solvent Consumption | None | Hexane (40% v/v) |
Allyl acrylate’s pendent groups enable robust post-polymerization modifications:
These reactions exhibit "click" characteristics: high efficiency, orthogonality, and tolerance to aqueous/organic media. Applications include:
Table 5: Post-Polymerization Functionalization Routes
Reaction | Conditions | Functionality Grafted | Application |
---|---|---|---|
Thiol-Ene | UV, DMPA photoinitiator | -COOH, -OH, peptides | Drug delivery hydrogels |
Michael Addition | 40°C, solvent-free | Allyl groups | Cross-linkable coatings |
Epoxy-Allyl Coupling | 80°C, Sn(Oct)2 catalyst | Epoxy-terminated chains | Thermally remendable resins |
Comprehensive Compound Table
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